JW 618

Description

Properties

IUPAC Name |

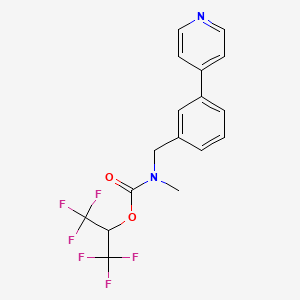

1,1,1,3,3,3-hexafluoropropan-2-yl N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZKWMMBPOHSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016734 | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416133-88-4 | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of JW 618: An In-depth Technical Guide to its Action on Monoacylglycerol Lipase (MAGL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating its signaling through cannabinoid receptors CB1 and CB2. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound on MAGL, including its inhibitory potency, selectivity, and the underlying biochemical interactions. Detailed experimental protocols and visual representations of the relevant pathways and workflows are provided to support further research and development in this area.

Data Presentation

The inhibitory activity of this compound against MAGL has been quantified across different species, demonstrating its potent and selective nature. The following tables summarize the key quantitative data.

| Inhibitory Potency of this compound against MAGL | |

| Species | IC50 (nM) |

| Human | 6.9[1] |

| Mouse | 123[1] |

| Rat | 385[1] |

| Selectivity Profile of this compound | ||

| Enzyme | Species | IC50 (µM) |

| Fatty Acid Amide Hydrolase (FAAH) | Human | > 50[1] |

| Fatty Acid Amide Hydrolase (FAAH) | Mouse | > 50[1] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat | > 50[1] |

Mechanism of Action

This compound acts as an irreversible, covalent inhibitor of MAGL.[2][3][4] Its mechanism of action is centered on the carbamylation of the catalytic serine residue (Ser122) within the active site of the enzyme.[2] This process effectively inactivates MAGL, preventing it from hydrolyzing its primary substrate, 2-AG.

The key steps in the proposed mechanism are:

-

Binding: this compound docks into the active site of MAGL.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser122) performs a nucleophilic attack on the carbonyl carbon of the carbamate (B1207046) moiety of this compound.[2]

-

Covalent Modification: This attack leads to the formation of a stable, carbamylated enzyme intermediate and the release of a hexafluoroisopropanol leaving group.[5]

-

Enzyme Inactivation: The resulting covalent modification of Ser122 renders the enzyme catalytically inactive.

This covalent and essentially irreversible inhibition leads to a sustained elevation of 2-AG levels in tissues where MAGL is the primary degrading enzyme.[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid and glycerol. The resulting increase in 2-AG concentration enhances its activity as an agonist at cannabinoid receptors, primarily CB1 and CB2, leading to various downstream physiological effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of JW 618: An In-depth Technical Guide to its Action on Monoacylglycerol Lipase (MAGL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating its signaling through cannabinoid receptors CB1 and CB2. This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound on MAGL, including its inhibitory potency, selectivity, and the underlying biochemical interactions. Detailed experimental protocols and visual representations of the relevant pathways and workflows are provided to support further research and development in this area.

Data Presentation

The inhibitory activity of this compound against MAGL has been quantified across different species, demonstrating its potent and selective nature. The following tables summarize the key quantitative data.

| Inhibitory Potency of this compound against MAGL | |

| Species | IC50 (nM) |

| Human | 6.9[1] |

| Mouse | 123[1] |

| Rat | 385[1] |

| Selectivity Profile of this compound | ||

| Enzyme | Species | IC50 (µM) |

| Fatty Acid Amide Hydrolase (FAAH) | Human | > 50[1] |

| Fatty Acid Amide Hydrolase (FAAH) | Mouse | > 50[1] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat | > 50[1] |

Mechanism of Action

This compound acts as an irreversible, covalent inhibitor of MAGL.[2][3][4] Its mechanism of action is centered on the carbamylation of the catalytic serine residue (Ser122) within the active site of the enzyme.[2] This process effectively inactivates MAGL, preventing it from hydrolyzing its primary substrate, 2-AG.

The key steps in the proposed mechanism are:

-

Binding: this compound docks into the active site of MAGL.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser122) performs a nucleophilic attack on the carbonyl carbon of the carbamate moiety of this compound.[2]

-

Covalent Modification: This attack leads to the formation of a stable, carbamylated enzyme intermediate and the release of a hexafluoroisopropanol leaving group.[5]

-

Enzyme Inactivation: The resulting covalent modification of Ser122 renders the enzyme catalytically inactive.

This covalent and essentially irreversible inhibition leads to a sustained elevation of 2-AG levels in tissues where MAGL is the primary degrading enzyme.[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the endocannabinoid system. By inhibiting MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid and glycerol. The resulting increase in 2-AG concentration enhances its activity as an agonist at cannabinoid receptors, primarily CB1 and CB2, leading to various downstream physiological effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JW 618: A Highly Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). As a member of the O-hexafluoroisopropyl (HFIP) carbamate (B1207046) class of inhibitors, this compound exhibits exceptional selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH). This high selectivity minimizes off-target effects, making it a valuable tool for studying the physiological and pathological roles of 2-AG signaling. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is chemically designated as N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester-carbamic acid.[1] Its structure incorporates a hexafluoroisopropyl carbamate reactive group, which is bioisosteric with the glycerol (B35011) moiety of the natural MAGL substrate, 2-AG.[2]

| Property | Value | Reference |

| CAS Number | 1416133-88-4 | [1] |

| Molecular Formula | C₁₇H₁₄F₆N₂O₂ | [1] |

| Molecular Weight | 392.3 g/mol | [1] |

| SMILES | O=C(OC(C(F)(F)F)C(F)(F)F)N(C)CC1=CC(C2=CC=NC=C2)=CC=C1 | [1] |

| InChI Key | RBZKWMMBPOHSDF-UHFFFAOYSA-N | [1] |

| Appearance | A solution in methyl acetate | [1] |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 16 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |

| λmax | 256 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Biological Activity and Selectivity

This compound is a potent inhibitor of MAGL across different species. Its inhibitory activity is summarized in the table below. A key feature of this compound is its remarkable selectivity for MAGL over FAAH, the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide (B1667382).

| Target | Species | IC₅₀ (nM) | Reference |

| MAGL | Human (brain membrane) | 6.9 | [1] |

| MAGL | Mouse (brain membrane) | 123 | [1] |

| MAGL | Rat (brain membrane) | 385 | [1] |

| FAAH | Human (brain membrane) | > 50,000 | [1] |

| FAAH | Mouse (brain membrane) | > 50,000 | [1] |

| FAAH | Rat (brain membrane) | > 50,000 | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of MAGL by carbamoylating the catalytic serine residue in the enzyme's active site.[3] By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid. Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. This modulation of endocannabinoid signaling has downstream effects on various physiological processes, including pain, inflammation, and neurotransmission.[4][5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and related compounds.[2]

General Procedure for Synthesis of HFIP Carbamates (including this compound)

A detailed synthetic scheme and procedure can be found in the supplementary information of the primary publication by Chang et al. (2012). The general approach involves the reaction of an appropriate amine with a hexafluoroisopropyl chloroformate derivative.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

-

Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Inhibitor Incubation: Aliquots of the proteome (e.g., 50 µg of protein in 50 µL of buffer) are pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to each reaction and incubated for another 30 minutes at 37°C.

-

SDS-PAGE and Fluorescence Scanning: The reactions are quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis. The gel is then scanned on a fluorescence gel scanner to visualize the labeled serine hydrolases.

-

Data Analysis: The fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases is quantified. The IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

MAGL and FAAH Activity Assays

These assays measure the enzymatic activity of MAGL and FAAH in the presence of an inhibitor.

-

Proteome Preparation: As described in the ABPP protocol.

-

Inhibitor Incubation: Proteome samples are pre-incubated with this compound for 30 minutes at 37°C.

-

Substrate Addition: The enzymatic reaction is initiated by adding the respective substrates: ³H-labeled 2-AG for the MAGL assay and ³H-labeled anandamide for the FAAH assay.

-

Reaction and Quenching: The reactions are allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C and then quenched by the addition of an organic solvent mixture (e.g., chloroform/methanol).

-

Extraction and Scintillation Counting: The aqueous and organic phases are separated by centrifugation. The radioactivity in the aqueous phase (containing the hydrolyzed product) is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.

Conclusion

This compound is a highly potent and selective MAGL inhibitor that serves as an invaluable research tool for elucidating the complex roles of the endocannabinoid system. Its superior selectivity profile compared to earlier generations of MAGL inhibitors minimizes confounding off-target effects, allowing for a more precise investigation of 2-AG signaling in health and disease. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.

References

- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JW 618: A Highly Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW 618 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a member of the O-hexafluoroisopropyl (HFIP) carbamate class of inhibitors, this compound exhibits exceptional selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH). This high selectivity minimizes off-target effects, making it a valuable tool for studying the physiological and pathological roles of 2-AG signaling. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is chemically designated as N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester-carbamic acid.[1] Its structure incorporates a hexafluoroisopropyl carbamate reactive group, which is bioisosteric with the glycerol moiety of the natural MAGL substrate, 2-AG.[2]

| Property | Value | Reference |

| CAS Number | 1416133-88-4 | [1] |

| Molecular Formula | C₁₇H₁₄F₆N₂O₂ | [1] |

| Molecular Weight | 392.3 g/mol | [1] |

| SMILES | O=C(OC(C(F)(F)F)C(F)(F)F)N(C)CC1=CC(C2=CC=NC=C2)=CC=C1 | [1] |

| InChI Key | RBZKWMMBPOHSDF-UHFFFAOYSA-N | [1] |

| Appearance | A solution in methyl acetate | [1] |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 16 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |

| λmax | 256 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Biological Activity and Selectivity

This compound is a potent inhibitor of MAGL across different species. Its inhibitory activity is summarized in the table below. A key feature of this compound is its remarkable selectivity for MAGL over FAAH, the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide.

| Target | Species | IC₅₀ (nM) | Reference |

| MAGL | Human (brain membrane) | 6.9 | [1] |

| MAGL | Mouse (brain membrane) | 123 | [1] |

| MAGL | Rat (brain membrane) | 385 | [1] |

| FAAH | Human (brain membrane) | > 50,000 | [1] |

| FAAH | Mouse (brain membrane) | > 50,000 | [1] |

| FAAH | Rat (brain membrane) | > 50,000 | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of MAGL by carbamoylating the catalytic serine residue in the enzyme's active site.[3] By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to an accumulation of this endocannabinoid. Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. This modulation of endocannabinoid signaling has downstream effects on various physiological processes, including pain, inflammation, and neurotransmission.[4][5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and related compounds.[2]

General Procedure for Synthesis of HFIP Carbamates (including this compound)

A detailed synthetic scheme and procedure can be found in the supplementary information of the primary publication by Chang et al. (2012). The general approach involves the reaction of an appropriate amine with a hexafluoroisopropyl chloroformate derivative.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of inhibitors against serine hydrolases in a complex proteome.

-

Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Inhibitor Incubation: Aliquots of the proteome (e.g., 50 µg of protein in 50 µL of buffer) are pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to each reaction and incubated for another 30 minutes at 37°C.

-

SDS-PAGE and Fluorescence Scanning: The reactions are quenched with SDS-PAGE loading buffer, and the proteins are separated by gel electrophoresis. The gel is then scanned on a fluorescence gel scanner to visualize the labeled serine hydrolases.

-

Data Analysis: The fluorescence intensity of the bands corresponding to MAGL and other serine hydrolases is quantified. The IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

MAGL and FAAH Activity Assays

These assays measure the enzymatic activity of MAGL and FAAH in the presence of an inhibitor.

-

Proteome Preparation: As described in the ABPP protocol.

-

Inhibitor Incubation: Proteome samples are pre-incubated with this compound for 30 minutes at 37°C.

-

Substrate Addition: The enzymatic reaction is initiated by adding the respective substrates: ³H-labeled 2-AG for the MAGL assay and ³H-labeled anandamide for the FAAH assay.

-

Reaction and Quenching: The reactions are allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C and then quenched by the addition of an organic solvent mixture (e.g., chloroform/methanol).

-

Extraction and Scintillation Counting: The aqueous and organic phases are separated by centrifugation. The radioactivity in the aqueous phase (containing the hydrolyzed product) is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined.

Conclusion

This compound is a highly potent and selective MAGL inhibitor that serves as an invaluable research tool for elucidating the complex roles of the endocannabinoid system. Its superior selectivity profile compared to earlier generations of MAGL inhibitors minimizes confounding off-target effects, allowing for a more precise investigation of 2-AG signaling in health and disease. The experimental protocols provided herein offer a foundation for the further characterization and application of this important chemical probe.

References

- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MAGL Inhibitor JW 618: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and characterization of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in a range of disorders, including pain, inflammation, and neurodegenerative diseases.

Discovery and Rationale

This compound was developed as part of a research effort to create highly selective inhibitors of MAGL. The core strategy involved modifying the leaving group of a known carbamate (B1207046) scaffold to enhance selectivity over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the principal enzyme for the degradation of the other major endocannabinoid, anandamide.

The design of this compound is based on an O-hexafluoroisopropyl (HFIP) carbamate scaffold. This HFIP group is bioisosteric to the glycerol (B35011) backbone of the natural MAGL substrate, 2-AG, contributing to its potent and selective binding. This compound is an analog of other known endocannabinoid hydrolase inhibitors, where the core structure was systematically modified to optimize its interaction with the MAGL active site.

Quantitative Data

The inhibitory activity of this compound against MAGL and its selectivity over FAAH have been quantified using in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | Species | IC50 (nM) | Reference |

| MAGL | Human | 6.9 | [1] |

| MAGL | Mouse | 123 | [1] |

| MAGL | Rat | 385 | [1] |

| FAAH | Human | > 50,000 | [1] |

| FAAH | Mouse | > 50,000 | [1] |

| FAAH | Rat | > 50,000 | [1] |

Signaling Pathway of MAGL Inhibition

The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG, which can then potentiate the activation of cannabinoid receptors CB1 and CB2. This enhanced signaling is believed to be the primary mechanism behind the therapeutic effects of MAGL inhibitors.

References

The Discovery and Synthesis of MAGL Inhibitor JW 618: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and characterization of JW 618, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in a range of disorders, including pain, inflammation, and neurodegenerative diseases.

Discovery and Rationale

This compound was developed as part of a research effort to create highly selective inhibitors of MAGL. The core strategy involved modifying the leaving group of a known carbamate scaffold to enhance selectivity over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the principal enzyme for the degradation of the other major endocannabinoid, anandamide.

The design of this compound is based on an O-hexafluoroisopropyl (HFIP) carbamate scaffold. This HFIP group is bioisosteric to the glycerol backbone of the natural MAGL substrate, 2-AG, contributing to its potent and selective binding. This compound is an analog of other known endocannabinoid hydrolase inhibitors, where the core structure was systematically modified to optimize its interaction with the MAGL active site.

Quantitative Data

The inhibitory activity of this compound against MAGL and its selectivity over FAAH have been quantified using in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | Species | IC50 (nM) | Reference |

| MAGL | Human | 6.9 | [1] |

| MAGL | Mouse | 123 | [1] |

| MAGL | Rat | 385 | [1] |

| FAAH | Human | > 50,000 | [1] |

| FAAH | Mouse | > 50,000 | [1] |

| FAAH | Rat | > 50,000 | [1] |

Signaling Pathway of MAGL Inhibition

The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG, which can then potentiate the activation of cannabinoid receptors CB1 and CB2. This enhanced signaling is believed to be the primary mechanism behind the therapeutic effects of MAGL inhibitors.

References

The Role of JW 618 in Endocannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW 618 is a potent and highly selective irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors CB1 and CB2. This targeted modulation of the endocannabinoid system presents a promising avenue for therapeutic intervention in a variety of pathological conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in endocannabinoid signaling pathways, and the experimental protocols used for its characterization.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two major endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG).

Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling. Inhibition of MAGL represents a key strategy for enhancing 2-AG signaling. This compound has emerged as a valuable research tool due to its high potency and selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide.

Mechanism of Action of this compound

This compound is an irreversible inhibitor of MAGL. Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the enzyme. This inactivation of MAGL leads to a significant and sustained increase in the concentration of 2-AG in various tissues, particularly the brain.

The elevated 2-AG levels subsequently lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. The activation of these G protein-coupled receptors initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

A secondary consequence of MAGL inhibition by this compound is the reduction of arachidonic acid production from 2-AG hydrolysis. Arachidonic acid is a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids, which are key mediators of inflammation and pain. Therefore, by reducing arachidonic acid levels, this compound can also exert anti-inflammatory effects independent of cannabinoid receptor activation.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Table 1: Inhibitory Potency (IC50) of this compound against MAGL | | :--- | :--- | | Species | IC50 (nM) | | Human | 6.9 | | Mouse | 123 | | Rat | 385 | Data from Chang, J.W., et al. (2012).[1]

| Table 2: Selectivity of this compound for MAGL over FAAH | | :--- | :--- | | Enzyme | IC50 (µM) | | MAGL (Human) | 0.0069 | | FAAH (Human) | > 50 | | MAGL (Mouse) | 0.123 | | FAAH (Mouse) | > 50 | | MAGL (Rat) | 0.385 | | FAAH (Rat) | > 50 | Data from Chang, J.W., et al. (2012).[1]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the endocannabinoid signaling cascade initiated by the elevation of 2-AG.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound against MAGL and other serine hydrolases in a native proteome.

Materials:

-

Tissue or cell lysate (e.g., mouse brain membrane proteome)

-

This compound stock solution (in DMSO)

-

FP-Rh (Fluorophosphonate-Rhodamine) activity-based probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Proteomes (1 mg/mL in PBS) are incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

The activity-based probe, FP-Rh (1 µM final concentration), is added to the mixture and incubated for another 30 minutes at room temperature.

-

The reaction is quenched by the addition of 2x SDS-PAGE loading buffer.

-

Samples are heated at 95°C for 5 minutes and then resolved by SDS-PAGE.

-

The gel is scanned using a fluorescence gel scanner to visualize labeled serine hydrolases.

-

The intensity of the fluorescent band corresponding to MAGL is quantified.

-

IC50 values are calculated by plotting the percentage of MAGL inhibition against the logarithm of the this compound concentration.

Measurement of Endocannabinoid Levels by LC-MS

This protocol is used to quantify the levels of 2-AG and other endocannabinoids in biological samples following treatment with this compound.

Materials:

-

Biological tissue (e.g., brain)

-

Internal standards (e.g., 2-AG-d8)

-

Acetonitrile (B52724) with 0.1% formic acid

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Tissues are rapidly harvested and flash-frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

-

Tissues are homogenized in acetonitrile containing internal standards.

-

The homogenate is centrifuged to precipitate proteins.

-

The supernatant is collected and may be further purified by solid-phase extraction.

-

The extracted lipids are reconstituted in an appropriate solvent for LC-MS analysis.

-

Samples are injected into the LC-MS system. Separation is typically achieved on a C18 reversed-phase column.

-

Mass spectrometry is performed in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for 2-AG and the internal standard.

-

The concentration of 2-AG in the sample is determined by comparing its peak area to that of the known concentration of the internal standard.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of the endocannabinoid system. Its ability to potently and irreversibly inhibit MAGL allows for the precise manipulation of 2-AG signaling. This technical guide has provided a comprehensive overview of this compound's mechanism of action, its effects on endocannabinoid signaling pathways, and detailed experimental protocols for its characterization. Further research utilizing this compound will undoubtedly continue to elucidate the complex roles of 2-AG in health and disease, and may pave the way for the development of novel therapeutics targeting the endocannabinoid system.

References

The Role of JW 618 in Endocannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JW 618 is a potent and highly selective irreversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors CB1 and CB2. This targeted modulation of the endocannabinoid system presents a promising avenue for therapeutic intervention in a variety of pathological conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in endocannabinoid signaling pathways, and the experimental protocols used for its characterization.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two major endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling. Inhibition of MAGL represents a key strategy for enhancing 2-AG signaling. This compound has emerged as a valuable research tool due to its high potency and selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide.

Mechanism of Action of this compound

This compound is an irreversible inhibitor of MAGL. Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the enzyme. This inactivation of MAGL leads to a significant and sustained increase in the concentration of 2-AG in various tissues, particularly the brain.

The elevated 2-AG levels subsequently lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. The activation of these G protein-coupled receptors initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

A secondary consequence of MAGL inhibition by this compound is the reduction of arachidonic acid production from 2-AG hydrolysis. Arachidonic acid is a precursor for the synthesis of prostaglandins and other eicosanoids, which are key mediators of inflammation and pain. Therefore, by reducing arachidonic acid levels, this compound can also exert anti-inflammatory effects independent of cannabinoid receptor activation.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Table 1: Inhibitory Potency (IC50) of this compound against MAGL | | :--- | :--- | | Species | IC50 (nM) | | Human | 6.9 | | Mouse | 123 | | Rat | 385 | Data from Chang, J.W., et al. (2012).[1]

| Table 2: Selectivity of this compound for MAGL over FAAH | | :--- | :--- | | Enzyme | IC50 (µM) | | MAGL (Human) | 0.0069 | | FAAH (Human) | > 50 | | MAGL (Mouse) | 0.123 | | FAAH (Mouse) | > 50 | | MAGL (Rat) | 0.385 | | FAAH (Rat) | > 50 | Data from Chang, J.W., et al. (2012).[1]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the endocannabinoid signaling cascade initiated by the elevation of 2-AG.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of this compound against MAGL and other serine hydrolases in a native proteome.

Materials:

-

Tissue or cell lysate (e.g., mouse brain membrane proteome)

-

This compound stock solution (in DMSO)

-

FP-Rh (Fluorophosphonate-Rhodamine) activity-based probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Proteomes (1 mg/mL in PBS) are incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

The activity-based probe, FP-Rh (1 µM final concentration), is added to the mixture and incubated for another 30 minutes at room temperature.

-

The reaction is quenched by the addition of 2x SDS-PAGE loading buffer.

-

Samples are heated at 95°C for 5 minutes and then resolved by SDS-PAGE.

-

The gel is scanned using a fluorescence gel scanner to visualize labeled serine hydrolases.

-

The intensity of the fluorescent band corresponding to MAGL is quantified.

-

IC50 values are calculated by plotting the percentage of MAGL inhibition against the logarithm of the this compound concentration.

Measurement of Endocannabinoid Levels by LC-MS

This protocol is used to quantify the levels of 2-AG and other endocannabinoids in biological samples following treatment with this compound.

Materials:

-

Biological tissue (e.g., brain)

-

Internal standards (e.g., 2-AG-d8)

-

Acetonitrile with 0.1% formic acid

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Tissues are rapidly harvested and flash-frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

-

Tissues are homogenized in acetonitrile containing internal standards.

-

The homogenate is centrifuged to precipitate proteins.

-

The supernatant is collected and may be further purified by solid-phase extraction.

-

The extracted lipids are reconstituted in an appropriate solvent for LC-MS analysis.

-

Samples are injected into the LC-MS system. Separation is typically achieved on a C18 reversed-phase column.

-

Mass spectrometry is performed in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for 2-AG and the internal standard.

-

The concentration of 2-AG in the sample is determined by comparing its peak area to that of the known concentration of the internal standard.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of the endocannabinoid system. Its ability to potently and irreversibly inhibit MAGL allows for the precise manipulation of 2-AG signaling. This technical guide has provided a comprehensive overview of this compound's mechanism of action, its effects on endocannabinoid signaling pathways, and detailed experimental protocols for its characterization. Further research utilizing this compound will undoubtedly continue to elucidate the complex roles of 2-AG in health and disease, and may pave the way for the development of novel therapeutics targeting the endocannabinoid system.

References

The Enzymatic Activity of JW 618 as a Selective Serine Hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system.[1] As a member of the serine hydrolase superfamily, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a crucial signaling molecule involved in a myriad of physiological processes. By inhibiting MAGL, this compound effectively elevates the levels of 2-AG, thereby amplifying its signaling effects. This technical guide provides an in-depth overview of the enzymatic activity of this compound, its mechanism of action, experimental protocols for its characterization, and its impact on cellular signaling pathways.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Chemical Name | N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]carbamic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester |

| CAS Number | 1416133-88-4 |

| Molecular Formula | C₁₇H₁₄F₆N₂O₂ |

| Chemical Class | O-hexafluoroisopropyl (HFIP) carbamate (B1207046) |

Quantitative Inhibitory Activity

This compound demonstrates potent and species-dependent inhibitory activity against monoacylglycerol lipase (MAGL). Its selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), is a key feature.

| Target Enzyme | Species | Preparation | IC₅₀ (nM) | Reference |

| MAGL | Human | Brain membranes | 6.9 | [1] |

| MAGL | Mouse | Brain membranes | 123 | [1] |

| MAGL | Rat | Brain membranes | 385 | [1] |

| FAAH | Human | Brain membranes | > 50,000 | [1] |

| FAAH | Mouse | Brain membranes | > 50,000 | [1] |

| FAAH | Rat | Brain membranes | > 50,000 | [1] |

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies the active site serine nucleophile of MAGL.[1][2][3] The O-hexafluoroisopropyl (HFIP) carbamate moiety of this compound acts as a bioisostere for the ester group of the endogenous substrate, 2-AG, allowing it to be recognized by the enzyme's active site.[1][2] Following binding, the carbamate group reacts with the catalytic serine, forming a stable, covalent adduct that inactivates the enzyme.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the endocannabinoid system . By preventing the hydrolysis of 2-AG, this compound leads to its accumulation and prolonged signaling through cannabinoid receptors, primarily CB1 and CB2.[1][4] This can lead to a range of downstream cellular effects.

Furthermore, MAGL inhibition has been shown to impact other signaling pathways:

-

Arachidonic Acid and Prostaglandin (B15479496) Synthesis: MAGL is a significant source of arachidonic acid (AA), a precursor for the synthesis of prostaglandins (B1171923) (PGs) and other eicosanoids which are key mediators of inflammation.[5][6][7][8] By blocking MAGL, this compound can reduce the production of AA and downstream pro-inflammatory prostaglandins.[5][7]

-

mTOR Signaling: Studies with other MAGL inhibitors have demonstrated that enhanced 2-AG signaling can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth, proliferation, and survival.[9]

Below is a diagram illustrating the primary mechanism of action of this compound.

Caption: Mechanism of this compound action.

Experimental Protocols

The characterization of this compound as a serine hydrolase inhibitor is primarily achieved through Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of enzyme activity directly in complex biological samples.

Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination

This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor like this compound against a serine hydrolase such as MAGL.

Materials:

-

Biological sample (e.g., brain membrane proteome)

-

This compound (or other test inhibitor)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

-

Assay buffer (e.g., PBS or Tris-based buffer)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare tissue or cell lysates containing the target enzyme. For membrane-bound enzymes like MAGL, this involves isolation of the membrane fraction.

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for target engagement.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to each reaction. This probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.

-

Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will be inversely proportional to the inhibitory activity of this compound at that concentration.

-

Data Analysis: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Below is a workflow diagram for the competitive ABPP experiment.

Caption: Competitive ABPP workflow.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MAGL make it a precise instrument for modulating 2-AG signaling in vitro and in vivo. The use of activity-based protein profiling has been instrumental in characterizing its inhibitory activity and provides a robust platform for the discovery and development of novel serine hydrolase inhibitors. Further research into the broader selectivity profile of this compound and its effects on downstream signaling pathways will continue to elucidate its therapeutic potential.

References

- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoid signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of prostaglandin E2 (PGE2) production by arachidonic acid, oestrogen and parathyroid hormone in MG-63 and MC3T3-E1 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandins and other arachidonic acid metabolites in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase inhibition blocks chronic stress-induced depressive-like behaviors via activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Activity of JW 618 as a Selective Serine Hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JW 618 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] As a member of the serine hydrolase superfamily, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule involved in a myriad of physiological processes. By inhibiting MAGL, this compound effectively elevates the levels of 2-AG, thereby amplifying its signaling effects. This technical guide provides an in-depth overview of the enzymatic activity of this compound, its mechanism of action, experimental protocols for its characterization, and its impact on cellular signaling pathways.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| Chemical Name | N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]carbamic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester |

| CAS Number | 1416133-88-4 |

| Molecular Formula | C₁₇H₁₄F₆N₂O₂ |

| Chemical Class | O-hexafluoroisopropyl (HFIP) carbamate |

Quantitative Inhibitory Activity

This compound demonstrates potent and species-dependent inhibitory activity against monoacylglycerol lipase (MAGL). Its selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), is a key feature.

| Target Enzyme | Species | Preparation | IC₅₀ (nM) | Reference |

| MAGL | Human | Brain membranes | 6.9 | [1] |

| MAGL | Mouse | Brain membranes | 123 | [1] |

| MAGL | Rat | Brain membranes | 385 | [1] |

| FAAH | Human | Brain membranes | > 50,000 | [1] |

| FAAH | Mouse | Brain membranes | > 50,000 | [1] |

| FAAH | Rat | Brain membranes | > 50,000 | [1] |

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies the active site serine nucleophile of MAGL.[1][2][3] The O-hexafluoroisopropyl (HFIP) carbamate moiety of this compound acts as a bioisostere for the ester group of the endogenous substrate, 2-AG, allowing it to be recognized by the enzyme's active site.[1][2] Following binding, the carbamate group reacts with the catalytic serine, forming a stable, covalent adduct that inactivates the enzyme.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the endocannabinoid system . By preventing the hydrolysis of 2-AG, this compound leads to its accumulation and prolonged signaling through cannabinoid receptors, primarily CB1 and CB2.[1][4] This can lead to a range of downstream cellular effects.

Furthermore, MAGL inhibition has been shown to impact other signaling pathways:

-

Arachidonic Acid and Prostaglandin Synthesis: MAGL is a significant source of arachidonic acid (AA), a precursor for the synthesis of prostaglandins (PGs) and other eicosanoids which are key mediators of inflammation.[5][6][7][8] By blocking MAGL, this compound can reduce the production of AA and downstream pro-inflammatory prostaglandins.[5][7]

-

mTOR Signaling: Studies with other MAGL inhibitors have demonstrated that enhanced 2-AG signaling can activate the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth, proliferation, and survival.[9]

Below is a diagram illustrating the primary mechanism of action of this compound.

Caption: Mechanism of this compound action.

Experimental Protocols

The characterization of this compound as a serine hydrolase inhibitor is primarily achieved through Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of enzyme activity directly in complex biological samples.

Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination

This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor like this compound against a serine hydrolase such as MAGL.

Materials:

-

Biological sample (e.g., brain membrane proteome)

-

This compound (or other test inhibitor)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

-

Assay buffer (e.g., PBS or Tris-based buffer)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare tissue or cell lysates containing the target enzyme. For membrane-bound enzymes like MAGL, this involves isolation of the membrane fraction.

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, typically DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for target engagement.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to each reaction. This probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.

-

Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will be inversely proportional to the inhibitory activity of this compound at that concentration.

-

Data Analysis: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Below is a workflow diagram for the competitive ABPP experiment.

Caption: Competitive ABPP workflow.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MAGL make it a precise instrument for modulating 2-AG signaling in vitro and in vivo. The use of activity-based protein profiling has been instrumental in characterizing its inhibitory activity and provides a robust platform for the discovery and development of novel serine hydrolase inhibitors. Further research into the broader selectivity profile of this compound and its effects on downstream signaling pathways will continue to elucidate its therapeutic potential.

References

- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoid signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of prostaglandin E2 (PGE2) production by arachidonic acid, oestrogen and parathyroid hormone in MG-63 and MC3T3-E1 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandins and other arachidonic acid metabolites in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase inhibition blocks chronic stress-induced depressive-like behaviors via activation of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of PF-04457845: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective FAAH Inhibitor

This technical guide provides a comprehensive overview of the selectivity profile of PF-04457845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. We will delve into its inhibitory potency against FAAH and its specificity in comparison to other lipases, supported by detailed experimental protocols and visual representations of the relevant biological pathways.

Introduction to PF-04457845 and its Mechanism of Action

PF-04457845 is a time-dependent, covalent inhibitor of FAAH.[1] Its mechanism of action involves the carbamylation of the catalytic serine nucleophile within the enzyme's active site, leading to irreversible inhibition.[1] Pharmacological blockade of FAAH is a promising therapeutic strategy for augmenting endocannabinoid signaling. This approach is being explored for its potential to retain the beneficial effects of cannabinoid receptor activation while avoiding the undesirable side effects associated with direct cannabinoid receptor 1 (CB1) agonists.[1]

Selectivity Profile of PF-04457845

The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic potential and safety profile. PF-04457845 has been demonstrated to be an exquisitely selective inhibitor of FAAH.[1][2]

Inhibitory Potency against FAAH

PF-04457845 exhibits high potency against both human and rat FAAH. The inhibitory activity is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | Species | IC50 (nM) |

| FAAH | Human | 7.2[1][2] |

| FAAH | Rat | 7.4[2] |

Table 1: Inhibitory Potency (IC50) of PF-04457845 against Fatty Acid Amide Hydrolase (FAAH).

Selectivity against Other Lipases and Serine Hydrolases

Competitive activity-based protein profiling (ABPP) has been employed to assess the selectivity of PF-04457845 against a broad range of other serine hydrolases. These studies have revealed a remarkable degree of selectivity for FAAH.

In comprehensive profiling against the serine hydrolase superfamily, PF-04457845 was found to be completely selective for FAAH, with no inhibition of other FP-reactive serine hydrolases observed even at a concentration of 100 μM.[1][3] This high degree of selectivity distinguishes it from other FAAH inhibitors, such as URB597, which has been shown to interact with other serine hydrolases, including carboxylesterases.[4]

A comparative study using activity-based proteomic methods further highlighted the superior selectivity of PF-04457845. While the less selective FAAH inhibitor BIA 10-2474 was found to inhibit several other lipases, including ABHD6, CES2, PLA2G15, and PNPLA6, PF-04457845 did not target these enzymes.[5] The only significant off-target identified for PF-04457845 is the homologous enzyme FAAH2.[6]

| Off-Target Enzyme | Inhibition by PF-04457845 |

| Other Serine Hydrolases | No inhibition observed at 100 μM[1][3] |

| ABHD6 | No inhibition observed[5] |

| CES2 | No inhibition observed[5] |

| PLA2G15 | No inhibition observed[5] |

| PNPLA6 | No inhibition observed[5] |

| FAAH2 | Identified as a single major off-target[6] |

Table 2: Selectivity of PF-04457845 against a panel of other lipases and serine hydrolases.

Experimental Protocols

The following sections detail the methodologies used to determine the potency and selectivity of PF-04457845.

FAAH Inhibition Assay (Glutamate Dehydrogenase-Coupled Assay)

This assay is used to determine the IC50 values of inhibitors against FAAH.

Materials:

-

Recombinant human or rat FAAH

-

Anandamide (B1667382) (AEA) substrate

-

Glutamate dehydrogenase (GDH)

-

α-ketoglutarate

-

NADPH

-

Assay buffer (e.g., Tris-HCl with Triton X-100)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of PF-04457845 in DMSO.

-

In a microplate, add the assay buffer, recombinant FAAH, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the anandamide substrate.

-

The hydrolysis of anandamide by FAAH produces arachidonic acid and ethanolamine (B43304). The production of ethanolamine is coupled to the GDH reaction.

-

In the presence of α-ketoglutarate and NADPH, GDH converts ethanolamine to 2-aminoacetaldehyde, with the concomitant oxidation of NADPH to NADP+.

-

Monitor the decrease in NADPH absorbance at 340 nm using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.[1]

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex proteome.

Materials:

-

Cell or tissue proteomes (e.g., brain, liver)

-

PF-04457845

-

Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Proteome Preparation: Prepare lysates from cells or tissues at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of PF-04457845 (or vehicle control) for a specific time (e.g., 30 minutes) at 37°C. This allows the inhibitor to bind to its target enzymes.

-

Probe Labeling: Add the FP-rhodamine probe to the proteome samples. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.

-

SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and inhibited that enzyme.

-

Analysis: Quantify the fluorescence intensity of the bands to determine the extent of inhibition for each serine hydrolase across the proteome.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the endocannabinoid signaling pathway and the experimental workflow for competitive ABPP.

Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation of anandamide and its inhibition by PF-04457845.

Caption: General workflow for competitive activity-based protein profiling (ABPP).

Conclusion

PF-04457845 is a highly potent and exceptionally selective inhibitor of FAAH. Its ability to potently inhibit FAAH without significantly affecting other lipases and serine hydrolases makes it a valuable tool for studying the endocannabinoid system and a promising candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this and similar compounds.

References

- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Selectivity Profile of PF-04457845: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective FAAH Inhibitor

This technical guide provides a comprehensive overview of the selectivity profile of PF-04457845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. We will delve into its inhibitory potency against FAAH and its specificity in comparison to other lipases, supported by detailed experimental protocols and visual representations of the relevant biological pathways.

Introduction to PF-04457845 and its Mechanism of Action

PF-04457845 is a time-dependent, covalent inhibitor of FAAH.[1] Its mechanism of action involves the carbamylation of the catalytic serine nucleophile within the enzyme's active site, leading to irreversible inhibition.[1] Pharmacological blockade of FAAH is a promising therapeutic strategy for augmenting endocannabinoid signaling. This approach is being explored for its potential to retain the beneficial effects of cannabinoid receptor activation while avoiding the undesirable side effects associated with direct cannabinoid receptor 1 (CB1) agonists.[1]

Selectivity Profile of PF-04457845

The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic potential and safety profile. PF-04457845 has been demonstrated to be an exquisitely selective inhibitor of FAAH.[1][2]

Inhibitory Potency against FAAH

PF-04457845 exhibits high potency against both human and rat FAAH. The inhibitory activity is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | Species | IC50 (nM) |

| FAAH | Human | 7.2[1][2] |

| FAAH | Rat | 7.4[2] |

Table 1: Inhibitory Potency (IC50) of PF-04457845 against Fatty Acid Amide Hydrolase (FAAH).

Selectivity against Other Lipases and Serine Hydrolases

Competitive activity-based protein profiling (ABPP) has been employed to assess the selectivity of PF-04457845 against a broad range of other serine hydrolases. These studies have revealed a remarkable degree of selectivity for FAAH.

In comprehensive profiling against the serine hydrolase superfamily, PF-04457845 was found to be completely selective for FAAH, with no inhibition of other FP-reactive serine hydrolases observed even at a concentration of 100 μM.[1][3] This high degree of selectivity distinguishes it from other FAAH inhibitors, such as URB597, which has been shown to interact with other serine hydrolases, including carboxylesterases.[4]

A comparative study using activity-based proteomic methods further highlighted the superior selectivity of PF-04457845. While the less selective FAAH inhibitor BIA 10-2474 was found to inhibit several other lipases, including ABHD6, CES2, PLA2G15, and PNPLA6, PF-04457845 did not target these enzymes.[5] The only significant off-target identified for PF-04457845 is the homologous enzyme FAAH2.[6]

| Off-Target Enzyme | Inhibition by PF-04457845 |

| Other Serine Hydrolases | No inhibition observed at 100 μM[1][3] |

| ABHD6 | No inhibition observed[5] |

| CES2 | No inhibition observed[5] |

| PLA2G15 | No inhibition observed[5] |

| PNPLA6 | No inhibition observed[5] |

| FAAH2 | Identified as a single major off-target[6] |

Table 2: Selectivity of PF-04457845 against a panel of other lipases and serine hydrolases.

Experimental Protocols

The following sections detail the methodologies used to determine the potency and selectivity of PF-04457845.

FAAH Inhibition Assay (Glutamate Dehydrogenase-Coupled Assay)

This assay is used to determine the IC50 values of inhibitors against FAAH.

Materials:

-

Recombinant human or rat FAAH

-

Anandamide (AEA) substrate

-

Glutamate dehydrogenase (GDH)

-

α-ketoglutarate

-

NADPH

-

Assay buffer (e.g., Tris-HCl with Triton X-100)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of PF-04457845 in DMSO.

-

In a microplate, add the assay buffer, recombinant FAAH, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the anandamide substrate.

-

The hydrolysis of anandamide by FAAH produces arachidonic acid and ethanolamine. The production of ethanolamine is coupled to the GDH reaction.

-

In the presence of α-ketoglutarate and NADPH, GDH converts ethanolamine to 2-aminoacetaldehyde, with the concomitant oxidation of NADPH to NADP+.

-

Monitor the decrease in NADPH absorbance at 340 nm using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.[1]

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex proteome.

Materials:

-

Cell or tissue proteomes (e.g., brain, liver)

-

PF-04457845

-

Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Proteome Preparation: Prepare lysates from cells or tissues at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of PF-04457845 (or vehicle control) for a specific time (e.g., 30 minutes) at 37°C. This allows the inhibitor to bind to its target enzymes.

-

Probe Labeling: Add the FP-rhodamine probe to the proteome samples. The probe will covalently label the active sites of serine hydrolases that have not been blocked by the inhibitor.

-

SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Visualization: Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and inhibited that enzyme.

-

Analysis: Quantify the fluorescence intensity of the bands to determine the extent of inhibition for each serine hydrolase across the proteome.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the endocannabinoid signaling pathway and the experimental workflow for competitive ABPP.

Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation of anandamide and its inhibition by PF-04457845.

Caption: General workflow for competitive activity-based protein profiling (ABPP).

Conclusion

PF-04457845 is a highly potent and exceptionally selective inhibitor of FAAH. Its ability to potently inhibit FAAH without significantly affecting other lipases and serine hydrolases makes it a valuable tool for studying the endocannabinoid system and a promising candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this and similar compounds.

References

- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

pharmacological effects of JW 618 in the central nervous system

- 1. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Central nervous system actions of some synthetic tetrahydrocannabinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of 619C89, a use-dependent sodium channel blocker, in rat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological effects of JW 618 in the central nervous system

- 1. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Central nervous system actions of some synthetic tetrahydrocannabinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of 619C89, a use-dependent sodium channel blocker, in rat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of JW 618 to Monoacylglycerol Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals